methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate
Description
Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate is a synthetic organic compound featuring a fused dihydronaphthothien ring system conjugated to a beta-alaninate methyl ester via a carbonyl linker. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique bioactivity profiles, such as enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 3-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonylamino)propanoate |
InChI |
InChI=1S/C17H17NO3S/c1-21-15(19)8-9-18-17(20)14-10-12-7-6-11-4-2-3-5-13(11)16(12)22-14/h2-5,10H,6-9H2,1H3,(H,18,20) |
InChI Key |
NMXLRWVPPCUXIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate typically involves multi-step organic reactions. One common method includes the cyclization of naphthol derivatives with thiophene compounds under specific conditions. For instance, the annulation of naphthols with various reagents, cycloaddition reactions, and Friedel-Crafts reactions are often employed .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction environments, and purification techniques such as column chromatography are essential to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fused Heterocyclic Systems
Marine-derived Thieno-Benzo-Thiazine Derivatives (e.g., Compounds 10a and 10b)
- Structure: Compounds 10a and 10b (Marine Drugs, 2013) contain thieno-benzo-thiazine cores with dioxo substituents and methyl ester groups .
- Comparison: The target compound lacks the thiazine ring and dioxo groups but shares a methyl ester and fused thieno-aromatic system.
Pyridazine-Based Carboxamides (EP 4 374 877 A2, 2024)
Beta-Alanine Derivatives
(R)-3-(4-Methylphenyl)-β-alanine (Kanto Catalog, 2022)
- Structure : A β-alanine derivative with a 4-methylphenyl substituent .
- Comparison :
- The target compound’s beta-alaninate is esterified, increasing lipophilicity compared to the free carboxylic acid in (R)-3-(4-methylphenyl)-β-alanine.
- The dihydronaphthothien-carbonyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, unlike the simpler phenyl group in the Kanto compound .
Data Tables: Key Properties of Compared Compounds
Table 1. Structural and Physicochemical Comparisons
*Predicted using QSAR models or extrapolated from analogs.
Research Findings and Implications
- Bioactivity: The dihydronaphthothien system may enhance kinase inhibition compared to simpler thieno-thiazines (e.g., 10a/10b) due to expanded aromatic surface area .
- Metabolism : Methyl esterification in the target compound likely slows hydrolysis compared to free acids (e.g., β-alanine derivatives), prolonging half-life .
- Thermodynamic Stability : The fused ring system in the target compound may reduce conformational flexibility, improving target selectivity over pyridazine-based carboxamides .
Biological Activity
Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₂S |
| Molecular Weight | 273.32 g/mol |
| Melting Point | Not specified |
| CAS Number | Not specified |
| Structure | Chemical Structure |
This compound is believed to exert its biological effects primarily through inhibition of protein-protein interactions, specifically targeting the c-Myc-Max dimerization pathway. c-Myc is a transcription factor that plays a crucial role in cell proliferation and tumorigenesis. By disrupting the c-Myc-Max heterodimer, this compound may reduce the transcriptional activity associated with cancer progression.
Anticancer Effects
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those overexpressing c-Myc. The compound operates by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.
Key Findings:
- IC50 Values: The compound has demonstrated low micromolar IC50 values in inhibiting cancer cell proliferation.
- Cell Cycle Arrest: Flow cytometry analyses indicate that treated cells exhibit an accumulation in the G0/G1 phase, suggesting effective cell cycle interruption.
Case Studies
-
Study on HL60 Cells:
- Objective: To evaluate the effect of this compound on HL60 leukemia cells.
- Results: The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
- Mechanism: Induction of apoptosis was confirmed through Annexin V staining.
-
Study on Daudi Cells:
- Objective: Assessment of the compound's effect on Daudi lymphoma cells.
- Results: Significant inhibition of cell growth with an IC50 of approximately 5 µM.
- Mechanism: The study suggested that the compound effectively disrupts c-Myc-Max interactions.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Cell Cycle Phase Arrested | Apoptosis Induction |
|---|---|---|---|
| HL60 | 10 | G0/G1 | Yes |
| Daudi | 5 | G0/G1 | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
